Amopyroquine

Overview

Description

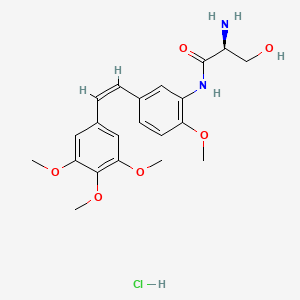

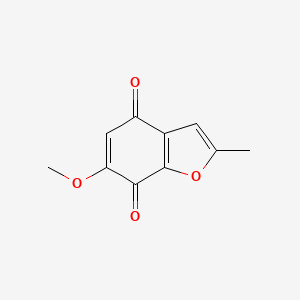

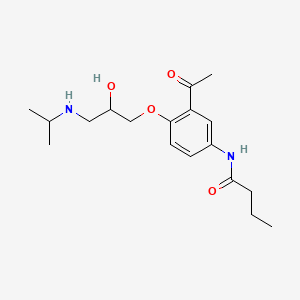

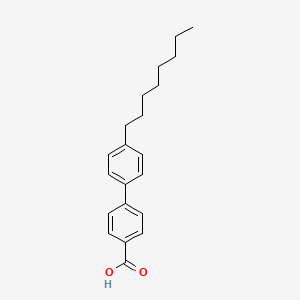

Amopyroquine is a compound with the molecular formula C20H20ClN3O . It is an antimalarial drug and its average mass is 353.845 Da .

Synthesis Analysis

The synthesis of Amopyroquine involves several steps . The process includes protection of amine, Mannich reaction directed ortho to the alcohol, Michael addition of acrylic acid, Friedel-Crafts cyclization, and chemoselective SNAr .

Molecular Structure Analysis

The molecular structure of Amopyroquine is characterized by its molecular formula C20H20ClN3O . The structure analysis of such compounds can be performed using various techniques such as X-ray crystallography and single crystal data collection and processing .

Physical And Chemical Properties Analysis

Amopyroquine has a density of 1.4±0.1 g/cm3, a boiling point of 498.1±45.0 °C at 760 mmHg, and a flash point of 255.1±28.7 °C . It also has a molar refractivity of 103.3±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 261.8±3.0 cm3 .

Scientific Research Applications

Field

This application falls under the field of Biomedical Polymers .

Application Summary

Amopyroquine has been used in the development of polymeric systems of antimicrobial peptides . These systems are used in infection control, where antimicrobial agents are incorporated with polymers .

Methods of Application

The covalent immobilization of antimicrobial peptides (AMPs) onto biomaterial surfaces is recommended for health applications as antimicrobial coatings of medical devices . In the covalent coupling, AMPs react chemically with a given surface to form stable antimicrobial coatings .

Results or Outcomes

The use of polymeric carriers or polymer-active substance conjugate systems has been an approach towards an improved use of drugs and biocides for therapeutic applications .

Antimalarial Applications

Field

This application is in the field of Antimalarial Research .

Application Summary

Amopyroquine is one of the most active antimalarial 4-aminoquinoline . It has been used in the development of new analogs of amodiaquine and amopyroquine, where the hydroxyl group was replaced by various amino groups .

Methods of Application

The synthesis of this family of compounds allows the rapid and convergent access of new analogs bearing a piperazine or a morpholine ring at the 4′-position and diverse heterocyclic amino side chains .

Results or Outcomes

The new analogs of amodiaquine and amopyroquine have been identified as highly potent compounds .

Treatment of Chloroquine-Resistant Malaria

Field

This application is in the field of Tropical Medicine .

Application Summary

Amopyroquine has been proposed as an alternative for the treatment of chloroquine-resistant malaria . This is due to the lack of cross resistance of Plasmodium falciparum between chloroquine and amopyroquine .

Methods of Application

Intramuscular injection of amopyroquine has been suggested as a method of administration .

Results or Outcomes

The use of amopyroquine has led to positive outcomes in the treatment of chloroquine-resistant malaria .

Synthesis of Anti-Malaria Drug

Field

This application is in the field of Organic Chemistry .

Application Summary

Amopyroquine has been used in the total synthesis of an Anti-Malaria Drug .

Methods of Application

The synthesis involves several steps :

Results or Outcomes

The total synthesis of this Anti-Malaria Drug using Amopyroquine has been successfully achieved .

Mode of Action and Pharmacokinetics

Field

This application is in the field of Pharmacology .

Application Summary

Amopyroquine’s mode of action is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various hypotheses have been advanced to explain the specificity of action on the parasite .

Methods of Application

The understanding of the pharmacokinetics of 4-aminoquinolines has led to an improvement in empirically defined therapeutic regimens .

Results or Outcomes

Recent findings have shown that chloroquine resistance can be reversed by various tricyclic drugs, which are able to restore the effective concentrations of chloroquine in the infected erythrocyte .

Organic Chemistry Education

Field

This application is in the field of Education .

Application Summary

Amopyroquine has been used in retrosynthesis exercises for organic chemistry education .

Methods of Application

The retrosynthesis involves several steps :

Results or Outcomes

The total synthesis of this Anti-Malaria Drug using Amopyroquine has been successfully achieved .

properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCUCSDUMVJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10350-81-9 (di-hydrochloride) | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203544 | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amopyroquine | |

CAS RN |

550-81-2 | |

| Record name | Amopyroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOPYROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)